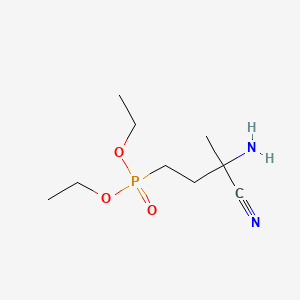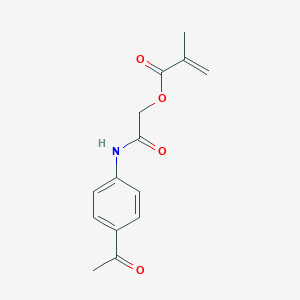![molecular formula C39H30N2O4 B12528871 Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate CAS No. 821767-02-6](/img/structure/B12528871.png)
Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate is a complex organic compound that features anthracene moieties and cyanoethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate typically involves the reaction of anthracene-9-carbaldehyde with a suitable diamine, followed by further functionalization with cyanoethyl groups. The reaction conditions often include the use of solvents such as toluene and butanol, and catalysts like acetic acid to facilitate the condensation and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanoethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism by which Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate exerts its effects is largely dependent on its interaction with other molecules. The anthracene moieties can engage in π-π stacking interactions, while the cyanoethyl groups can participate in hydrogen bonding and other electrostatic interactions. These interactions can influence the compound’s behavior in various environments, such as in biological systems or electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate is unique due to the presence of both anthracene and cyanoethyl groups, which confer distinct photophysical and chemical properties. This combination makes it particularly useful in applications requiring both fluorescence and chemical reactivity, such as in the development of advanced materials and sensors .
Eigenschaften
CAS-Nummer |
821767-02-6 |
|---|---|
Molekularformel |
C39H30N2O4 |
Molekulargewicht |
590.7 g/mol |
IUPAC-Name |
bis(anthracen-9-ylmethyl) 2,2-bis(2-cyanoethyl)propanedioate |
InChI |
InChI=1S/C39H30N2O4/c40-21-9-19-39(20-10-22-41,37(42)44-25-35-31-15-5-1-11-27(31)23-28-12-2-6-16-32(28)35)38(43)45-26-36-33-17-7-3-13-29(33)24-30-14-4-8-18-34(30)36/h1-8,11-18,23-24H,9-10,19-20,25-26H2 |
InChI-Schlüssel |
KGQOQQOZALAJTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)C(CCC#N)(CCC#N)C(=O)OCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)


![Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-](/img/structure/B12528803.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)
![N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine](/img/structure/B12528807.png)


![(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine](/img/structure/B12528821.png)

![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)
![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)
![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)

